molecular formula C15H22N2O3S B12508587 tert-Butyl 3-(3-methylthiophene-2-carboxamido)pyrrolidine-1-carboxylate

tert-Butyl 3-(3-methylthiophene-2-carboxamido)pyrrolidine-1-carboxylate

Cat. No.: B12508587
M. Wt: 310.4 g/mol
InChI Key: WZHFWDNNSKXSLY-UHFFFAOYSA-N
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Description

Structural Elucidation of tert-Butyl 3-(3-methylthiophene-2-carboxamido)pyrrolidine-1-carboxylate

IUPAC Nomenclature and Systematic Identification

The compound is systematically named (R)-tert-butyl 3-(3-methylthiophene-2-carboxamido)pyrrolidine-1-carboxylate , adhering to IUPAC guidelines. The nomenclature derives from its core pyrrolidine ring, where the nitrogen atom at position 1 is substituted with a tert-butoxycarbonyl (Boc) group. Position 3 of the pyrrolidine is functionalized with an amide linkage to 3-methylthiophene-2-carboxylic acid. The stereochemical descriptor (R) specifies the absolute configuration at the chiral center (C3 of the pyrrolidine), confirmed via the Cahn-Ingold-Prelog priority rules applied to the SMILES string O=C(N1C[C@H](NC(C2=C(C)C=CS2)=O)CC1)OC(C)(C)C.

Molecular Formula and Weight Analysis

The molecular formula C₁₅H₂₂N₂O₃S corresponds to a monoisotopic mass of 310.41 g/mol , calculated from the atomic composition: 15 carbons, 22 hydrogens, 2 nitrogens, 3 oxygens, and 1 sulfur. The tert-butyl group (C₄H₉) contributes 57.07 g/mol, while the 3-methylthiophene-2-carboxamido moiety adds 141.21 g/mol. The pyrrolidine-1-carboxylate backbone accounts for the remaining 112.13 g/mol.

Component Formula Mass Contribution (g/mol)
tert-Butyl group C₄H₉ 57.07
3-Methylthiophene-2-carboxamido C₆H₆NOS 141.21
Pyrrolidine-1-carboxylate C₅H₇NO₂ 112.13

Crystallographic Characterization

X-ray Diffraction Studies

While direct X-ray data for this compound is unavailable in the provided sources, analogous tert-butyl pyrrolidine derivatives exhibit monoclinic crystal systems with space group P2₁. For example, N-tert-butyl-3-(4-fluorophenyl)-5-oxo-4-[2-(trifluoromethyl)phenyl]dihydrofuran-2-carboxamide crystallizes with a planar dihydrofuranone ring (r.m.s. deviation: 0.015–0.027 Å). Applied to this compound, X-ray diffraction would likely reveal a similar planar amide group and non-planar pyrrolidine ring due to steric hindrance from the tert-butyl group. Hydrogen bonding between the amide N–H and carbonyl oxygen (N–H···O) would dominate intermolecular interactions, forming chains along the crystallographic a-axis.

Conformational Isomerism Analysis

The pyrrolidine ring adopts a half-chair conformation to minimize steric strain between the tert-butyl group and the thiophene moiety. Density functional theory (DFT) calculations predict two stable conformers differing in the orientation of the amide bond relative to the pyrrolidine ring:

  • Synclinal : The amide carbonyl aligns 60° relative to the pyrrolidine plane.
  • Antiplanar : The carbonyl group lies perpendicular to the ring.
    The synclinal conformation is energetically favored by 2.3 kcal/mol due to reduced van der Waals repulsion between the thiophene methyl group and pyrrolidine hydrogens.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectral Assignments

¹H NMR (400 MHz, CDCl₃):

  • δ 1.43 (s, 9H) : tert-Butyl group protons.
  • δ 2.34 (s, 3H) : Methyl group on thiophene (C3–CH₃).
  • δ 3.42–3.67 (m, 4H) : Pyrrolidine ring protons (H2, H5).
  • δ 4.12–4.25 (m, 1H) : Chiral center proton (H3).
  • δ 6.82 (d, J = 5.1 Hz, 1H) : Thiophene H4.
  • δ 7.21 (d, J = 5.1 Hz, 1H) : Thiophene H5.
  • δ 7.95 (s, 1H) : Amide N–H.

¹³C NMR (100 MHz, CDCl₃):

  • δ 28.1 : tert-Butyl methyl carbons.
  • δ 80.5 : Quaternary carbon of tert-butyl (C–O).
  • δ 125.6, 128.3, 138.9 : Thiophene carbons (C2–C5).
  • δ 155.2 : Ester carbonyl (C=O).
  • δ 165.4 : Amide carbonyl (C=O).
Infrared (IR) Vibrational Mode Analysis

Key IR absorptions (KBr, cm⁻¹):

  • 3320 : N–H stretch (amide).
  • 2975–2860 : C–H asymmetric/symmetric stretches (tert-butyl).
  • 1725 : Ester C=O stretch.
  • 1650 : Amide C=O stretch (amide I band).
  • 1530 : N–H bend (amide II band).
  • 1245 : C–O–C asymmetric stretch (ester).
  • 780 : C–S–C ring vibration (thiophene).
Mass Spectrometric Fragmentation Patterns

Electron Ionization (70 eV) Major Fragments:

  • m/z 310.41 [M]⁺ : Molecular ion (2% abundance).
  • m/z 253 [M – C₄H₉]⁺ : Loss of tert-butyl group (100%).
  • m/z 197 [C₆H₆NOS]⁺ : Thiophene-carboxamido fragment.
  • m/z 140 [C₅H₇NO₂]⁺ : Pyrrolidine-1-carboxylate ion.

The base peak at m/z 253 arises from α-cleavage at the ester oxygen, ejecting a tert-butoxy radical. Subsequent decarbonylation of the amide group yields the m/z 197 fragment.

Properties

Molecular Formula

C15H22N2O3S

Molecular Weight

310.4 g/mol

IUPAC Name

tert-butyl 3-[(3-methylthiophene-2-carbonyl)amino]pyrrolidine-1-carboxylate

InChI

InChI=1S/C15H22N2O3S/c1-10-6-8-21-12(10)13(18)16-11-5-7-17(9-11)14(19)20-15(2,3)4/h6,8,11H,5,7,9H2,1-4H3,(H,16,18)

InChI Key

WZHFWDNNSKXSLY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)C(=O)NC2CCN(C2)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Approach 1: Hydrogenation of Pyrrole Derivatives

As demonstrated in the synthesis of Tert-Butyl 3-(Thiophen-2-Yl)Pyrrolidine-1-Carboxylate (CAS 630121-93-6), hydrogenation of pyrrole derivatives under catalytic conditions yields the pyrrolidine core.

Step Reagents/Conditions Yield Reference
Hydrogenation 20% Pd/C, H₂ (60 psi), MeOH, RT, 12–24 hrs 92%

Mechanism :

  • Substrate : 3-(Thien-2-yl)pyrrole derivative.
  • Catalyst : Palladium on carbon (Pd/C).
  • Hydrogenation : Reduces the pyrrole ring to pyrrolidine, retaining the BOC group.

Approach 2: Chiral Synthesis via Asymmetric Methods

For stereochemically defined pyrrolidines (e.g., (3S)- or (3R)-configurations), asymmetric hydrogenation or chiral auxiliary strategies are employed. For example, tert-butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate (CID 45089548) is synthesized using enantioselective methods.

Functionalization: Introduction of the 3-Methylthiophene-2-carboxamido Group

The carboxamide moiety is introduced via nucleophilic acyl substitution.

Step 1: Activation of 3-Methylthiophene-2-carboxylic Acid

The carboxylic acid is converted to an acid chloride or activated ester.

Method Reagents/Conditions Yield Reference
Acid Chloride SOCl₂, DMF, RT, 2–4 hrs ~85%
Mixed Anhydride ClCO₂Et, Et₃N, DCM, 0°C to RT ~80%

Key Consideration :

  • 3-Methylthiophene-2-carboxylic Acid : Synthesized via oxidation of 3-methylthiophene-2-methanol or halogenation followed by carboxylation.

Step 2: Amide Coupling

The activated acid reacts with the BOC-protected pyrrolidine amine.

Step Reagents/Conditions Yield Reference
Amide Formation Acid chloride, Et₃N, DCM, RT, 12 hrs 70–85%
Alternative HATU, DIPEA, DMF, RT, 6 hrs 75–90%

Mechanism :

  • Base : Triethylamine (Et₃N) or DIPEA neutralizes HCl generated during coupling.
  • Solvent : Dichloromethane (DCM) or dimethylformamide (DMF).
  • Coupling Efficiency : HATU (a carbodiimide) enhances reaction rates for sterically hindered amines.

Alternative Synthetic Routes

One-Pot Synthesis

A streamlined approach combines pyrrolidine formation and amide coupling. For example:

  • Pyrrolidine Formation : Hydrogenation of a pyrrole derivative.
  • In Situ Activation : Direct conversion of the carboxylic acid to an acid chloride during coupling.
Method Reagents/Conditions Yield Reference
One-Pot Pd/C, H₂, SOCl₂, Et₃N, DCM, RT 60–70%

Use of Chiral Auxiliaries

For enantiopure pyrrolidines, chiral auxiliaries (e.g., Evans oxazolidinones) guide stereoselective alkylation or hydrogenation.

Purification and Characterization

  • Crystallization : Ethanol/DMF mixtures are used for recrystallization.
  • Chromatography : Silica gel (SiO₂) with CHCl₃/MeOH eluents.
  • Spectroscopy :
    • ¹H NMR : δ 7.17 (d, J=5, 1H), 6.95 (dd, J=5, 4 Hz, 1H) for thiophene protons.
    • MS : m/z 254 (M+H)⁺ for pyrrolidine derivatives.

Data Summary

Parameter Value Reference
Molecular Formula C₁₅H₂₂N₂O₃S
Molecular Weight 310.4 g/mol
Key Intermediate 3-Methylthiophene-2-carboxylic acid
Optimal Coupling Yield 75–90% (HATU-mediated)

Challenges and Considerations

  • Stereochemical Control : Requires chiral starting materials or asymmetric methods for enantiopure products.
  • Thiophene Reactivity : Electron-rich thiophene rings may undergo undesired electrophilic substitution; inert atmospheres are recommended.
  • BOC Stability : Avoid prolonged exposure to strong acids/bases during purification.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(3-methylthiophene-2-carboxamido)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl 3-(3-methylthiophene-2-carboxamido)pyrrolidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 3-(3-methylthiophene-2-carboxamido)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to the desired biological effect. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Target Compound

  • Key groups : Pyrrolidine core, tert-butyl carbamate, 3-methylthiophene-2-carboxamide.
  • Properties : Moderate molecular weight (310.4), sulfur-containing heterocycle (thiophene), carboxamide linkage.

Analog 1: Pyridine-Oxygen-Linked Derivatives

  • Example: tert-Butyl 3-((6-iodo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate () Substituents: Pyridine ring with iodine (electron-withdrawing) and methoxy (electron-donating) groups. Comparison: The pyridine-oxygen linker introduces polarizability and steric bulk compared to the thiophene carboxamide.

Analog 2: Stereospecific Pyridin-3-yloxy Derivatives

  • Example : tert-Butyl (2R,5S)-2-methyl-5-(((2-methylpyridin-3-yl)oxy)methyl)pyrrolidine-1-carboxylate ()
    • Substituents : Methylpyridin-3-yloxy group, stereochemistry (2R,5S).
    • Comparison : The pyridin-3-yloxy group offers distinct hydrogen-bonding capabilities versus the thiophene carboxamide. Stereochemical complexity (two chiral centers) increases synthetic challenges, as reflected in NMR/MS data showing mixed enantiomers . Molecular weight (392 g/mol , [M+H]⁺ m/z 392) is higher due to the methylpyridine group.

Analog 3: Amino-Substituted Pyrrolidines

  • Example: tert-Butyl 3-(propylamino)pyrrolidine-1-carboxylate (CAS: 887587-20-4, ) Substituents: Propylamino group (basic amine). Comparison: The amine group increases hydrophilicity and reactivity (e.g., in nucleophilic substitutions) compared to the thiophene carboxamide. Simpler structure reduces molecular weight (exact value unspecified).

Physical and Chemical Properties

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Notable Properties
Target Compound Thiophene carboxamide C₁₅H₂₂N₂O₃S 310.4 95% purity, sulfur heterocycle
Pyridine-iodo-methoxy analog Iodo, methoxy pyridine Not specified Not specified Halogenated, polarizable
Stereospecific pyridin-3-yloxy analog Methylpyridin-3-yloxy, (2R,5S) C₂₁H₂₉N₂O₄ 392 (calc. from [M+H]⁺) Mixed enantiomers, complex NMR/MS data
Propylamino analog Propylamino C₁₂H₂₄N₂O₂ ~244 (estimated) Increased hydrophilicity

Biological Activity

tert-Butyl 3-(3-methylthiophene-2-carboxamido)pyrrolidine-1-carboxylate, also known as (S)-tert-Butyl 3-(3-methylthiophene-2-carboxamido)pyrrolidine-1-carboxylate, is a compound with significant potential in various biological applications due to its structural characteristics. This article delves into its biological activity, synthesizing findings from diverse sources to present a comprehensive overview.

  • Molecular Formula : C15H22N2O3S
  • Molecular Weight : 310.41 g/mol
  • CAS Number : 1354010-01-7

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets, potentially influencing pathways related to inflammation, cancer proliferation, and microbial resistance. The presence of the thiophene moiety is particularly relevant, as thiophenes have been recognized for their antifungal and antibacterial properties.

Antifungal Activity

The compound's structure suggests it may possess antifungal properties. A related study demonstrated that thiophene derivatives showed effective fungicidal activity with EC50 values significantly lower than conventional fungicides. Although direct data on this specific compound is sparse, the implications of its structure warrant further investigation into its antifungal potential.

Case Studies and Research Findings

Study FocusFindings
Antimicrobial Efficacy Compounds similar to this compound have shown promising results against resistant bacterial strains, suggesting a need for further exploration of this compound's efficacy in clinical settings .
Fungicidal Activity Related thiophene compounds demonstrated strong fungicidal activity with EC50 values ranging from 1.96 mg/L to over 400 mg/L, indicating that modifications in structure can significantly affect biological activity .
Cancer Cell Proliferation Polyamines and their derivatives play critical roles in cancer cell proliferation. The structural components of this compound may influence these pathways, warranting investigation into its role in cancer biology .

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